2-Ethylbenzoyl chloride

描述

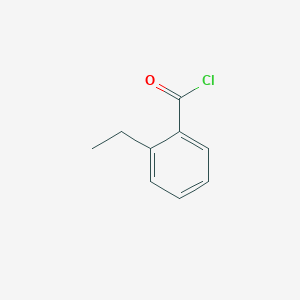

2-Ethylbenzoyl chloride (CAS: 76118-05-4) is an ortho-substituted acyl chloride characterized by an ethyl group (-CH₂CH₃) at the 2-position of the benzene ring and a reactive carbonyl chloride (-COCl) functional group at the 1-position. This structure confers typical acyl chloride reactivity, enabling its use in synthesizing esters, amides, and other derivatives through nucleophilic acyl substitution.

属性

IUPAC Name |

2-ethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGFNNXYKMSCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624769 | |

| Record name | 2-Ethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76118-05-3 | |

| Record name | 2-Ethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76118-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Ethylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of ethylbenzene with phosgene or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of 2-ethylbenzoic acid using thionyl chloride or phosphorus trichloride. This method is preferred due to its higher yield and efficiency .

化学反应分析

Reaction Conditions and Yields

| Reagent | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Thionyl chloride | Hexane | DMF | Reflux | 1 | 48–75 | |

| Oxalyl chloride | Dichloromethane | DMF | 0–20 | 1 | 83 | |

| Thionyl chloride | Ethyl acetate | NMP | Reflux | 1 | - |

Notes :

-

Thionyl chloride is widely used due to its efficiency, with yields reaching 75% under reflux conditions .

-

Oxalyl chloride in DCM at ambient temperatures provides comparable yields (83%) without requiring high heat .

Nucleophilic Acyl Substitution Reactions

2-Ethoxybenzoyl chloride reacts with nucleophiles such as amines and alcohols.

Amidation

Example: Reaction with 4-trifluoromethylthiazol-2-amine:

-

Conditions : DCM, 0°C → ambient, 1 h.

-

Product : 2-Ethoxy-N-(4-trifluoromethylthiazol-2-yl)benzamide.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by chloride elimination. Triethylamine is often added to scavenge HCl .

Carbochlorocarbonylation with Strained Alkenes

-

Substrate : Norbornadiene (NBD) or norbornene (NBE).

-

Catalyst : Pd(0)/PPh₃.

-

Conditions : Toluene, 60–80°C, 12–24 h.

-

Product : Bicyclic ketones (e.g., 12–16 ) via oxidative addition and migratory insertion .

| Substrate | Temp. (°C) | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| NBD | 60 | 71–75 | 93:7 |

| NBE | 80 | 69 | 85:15 |

Key Findings :

-

Electron-withdrawing substituents (e.g., CN) require higher temps (80°C) for optimal yields .

-

Steric effects influence isomer ratios; NBD’s higher strain favors cis selectivity .

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating above 80°C risks decarbonylation, forming aryl-Pd intermediates .

-

Hydrolysis : Rapid reaction with moisture generates 2-ethoxybenzoic acid, necessitating anhydrous conditions .

Key Challenges and Optimizations

科学研究应用

2-Ethylbenzoyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2-Ethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

相似化合物的比较

Comparative Analysis with Structurally Analogous Compounds

The following compounds share structural similarities with 2-ethylbenzoyl chloride but differ in substituents or functional groups, leading to distinct chemical behaviors and applications.

2-Ethylsulfanylbenzoyl Chloride (CAS: 173312-15-7)

- Substituent : Ethylsulfanyl (-S-CH₂CH₃) at the 2-position.

- Key Differences: The sulfur atom in the ethylsulfanyl group donates electron density via lone pairs, slightly deactivating the carbonyl carbon compared to the ethyl group in this compound. Safety: Requires stringent handling protocols, including immediate medical consultation upon exposure .

2-Ethoxybenzoyl Chloride (CAS: Not explicitly stated)

- Substituent : Ethoxy (-O-CH₂CH₃) at the 2-position.

- Key Differences: The ethoxy group is a stronger electron-donor (via resonance) than the ethyl group, further reducing the carbonyl’s electrophilicity. This may lower reactivity in acylation reactions compared to this compound. Applications: Used to synthesize pharmaceutical intermediates like Hydroxyhomosildenafil and 2-ethoxybenzamide .

Ethylbenzyl Chloride (CAS: 26968-58-1)

- Structure : Benzyl chloride derivative with an ethyl group at the 2-position.

- Key Differences: The chlorine is attached to a methyl side chain (C₆H₄-CH₂Cl) rather than the carbonyl group, making it a benzyl chloride. This structural distinction shifts reactivity toward nucleophilic substitution (SN1/SN2) or elimination reactions, unlike the acyl substitution mechanism of this compound.

生物活性

2-Ethylbenzoyl chloride (C9H9ClO) is an organic compound that belongs to the class of acyl chlorides. It is primarily utilized in the synthesis of various organic compounds, especially in the pharmaceutical and agrochemical industries. This article explores its biological activity, focusing on its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H9ClO

- Molecular Weight: 172.62 g/mol

Synthesis Methods:

this compound can be synthesized via several methods:

- Friedel-Crafts Acylation: Ethylbenzene reacts with phosgene or thionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions to prevent hydrolysis.

- Chlorination of 2-Ethylbenzoic Acid: This industrial method involves treating 2-ethylbenzoic acid with thionyl chloride or phosphorus trichloride, yielding higher efficiency and yield.

The biological activity of this compound is primarily attributed to its role as an acylating agent . It reacts with nucleophiles to form covalent bonds, which modifies the structure and functionality of target biomolecules. This reactivity is crucial in various biochemical applications, including drug development and biomolecule modification.

Medicinal Chemistry

This compound has been employed in the development of new drugs and therapeutic agents. Its ability to modify biomolecules makes it a valuable intermediate in synthesizing pharmaceuticals. Research indicates that compounds derived from this compound exhibit various biological activities:

- Antimicrobial Activity: Studies have shown that derivatives synthesized from this compound possess significant antibacterial and antifungal properties. For example, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .

- Antiparasitic Activity: Compounds related to this compound have shown promising results against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum, indicating potential for therapeutic applications in treating parasitic infections .

Case Studies

- Antimicrobial Evaluation: A series of derivatives synthesized from this compound were tested for their antimicrobial properties. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.63 µg/mL against various bacterial strains .

- Antiparasitic Research: In a study exploring the structure-activity relationship (SAR) of N-benzoyl derivatives, one compound derived from this compound showed moderate activity against T. gondii tachyzoites, with further modifications leading to enhanced efficacy against multiple strains of P. falciparum .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Benzoyl Chloride | Lacks ethyl group | General acylating agent |

| 4-Chlorobenzoyl Chloride | Contains chlorine | Antimicrobial properties |

| 3,5-Bis(trifluoromethyl)benzoyl Chloride | Trifluoromethyl groups | Enhanced reactivity |

The presence of the ethyl group in this compound influences its reactivity and the properties of its derivatives, making it particularly useful in synthesizing compounds with targeted biological activities.

常见问题

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-Ethylbenzoyl chloride?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation, where ethylbenzene reacts with a chlorinating agent (e.g., phosgene or oxalyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. Reaction conditions (temperature, solvent) must be optimized to minimize side reactions. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product. Moisture-sensitive reagents require anhydrous conditions and inert gas (N₂/Ar) environments .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, amber-glass containers under inert gas (N₂/Ar) at 0–6°C to avoid hydrolysis. Use desiccants (e.g., molecular sieves) to maintain dryness. During handling, work in a fume hood with impervious gloves (e.g., nitrile or neoprene) and tight-sealing goggles. Avoid contact with water, alcohols, or amines to prevent exothermic reactions .

Q. What analytical techniques are suitable for confirming the purity of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Quantify purity using a polar column (e.g., DB-5) with flame ionization detection.

- Titration : Measure active chloride content via argentometric titration.

- FT-IR Spectroscopy : Confirm functional groups (C=O stretch ~1760 cm⁻¹, C-Cl ~750 cm⁻¹).

- 1H/13C NMR : Validate structure using characteristic peaks (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.3–8.1 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane, THF) to stabilize intermediates.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) for improved regioselectivity in electrophilic substitutions.

- Temperature Control : Monitor exothermic reactions using a jacketed reactor with a cooling bath.

- Kinetic Studies : Employ in-situ FT-IR or Raman spectroscopy to track reaction progress .

Q. What strategies mitigate discrepancies in reported reactivity data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized protocols (e.g., controlled humidity, reagent grades).

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability.

- Advanced Characterization : Use LC-MS or X-ray crystallography to identify impurities or byproducts affecting reactivity .

Q. How does the steric effect of the ethyl group influence the reactivity of this compound compared to benzoyl chloride?

- Methodological Answer :

- Comparative Kinetics : Conduct nucleophilic acyl substitution reactions (e.g., with amines or alcohols) under identical conditions. Measure rate constants via UV-Vis spectroscopy.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to analyze steric hindrance and electronic effects on transition states.

- X-ray Diffraction : Compare crystal structures to assess spatial hindrance .

Safety and Stability Considerations

Q. What are the critical safety protocols for working with this compound?

- Methodological Answer :

- PPE : Wear acid-resistant gloves, goggles, and a lab coat. Use a respirator (NIOSH-approved) if vapor concentrations exceed 1 ppm.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite).

- Disposal : Hydrolyze excess reagent in ice-cold NaOH (10%) and dispose as hazardous waste per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。